2-bromo-N-(3-chlorophenyl)propanamide
Description
2-Bromo-N-(3-chlorophenyl)propanamide is a halogenated amide derivative characterized by a propanamide backbone substituted with a bromine atom at the β-position and a 3-chlorophenyl group attached to the amide nitrogen. Its molecular formula is C₉H₈BrClNO, with a molecular weight of 276.53 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules and agrochemicals. Its structural features—a bromine atom (electron-withdrawing) and a 3-chlorophenyl group (aromatic halogenation)—make it a candidate for studying substituent effects on reactivity and biological activity .
Properties
IUPAC Name |
2-bromo-N-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCUZZDNJGESDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286612 | |
| Record name | 2-Bromo-N-(3-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-27-7 | |
| Record name | 2-Bromo-N-(3-chlorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77112-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chlorophenyl)propanamide typically involves the bromination of N-(3-chlorophenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-chlorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Reduction Reactions: Products include primary amines and alcohols.
Scientific Research Applications
2-Bromo-N-(3-chlorophenyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound contribute to its reactivity and binding affinity, allowing it to modulate biological pathways .
Comparison with Similar Compounds
2-Bromo-N-(4-chlorophenyl)propanamide
- Structure : Chlorine at the para-position of the phenyl ring.
- Synthesis: Reacting 4-chloroaniline with 2-bromopropanoyl chloride in dichloromethane (DCM) under inert conditions yields this isomer in high purity without chromatography .
2-Bromo-N-(2-chloro-5-(trifluoromethyl)phenyl)propanamide
- Structure : Additional trifluoromethyl (CF₃) group at the phenyl ring’s meta-position.
- Properties : The CF₃ group introduces strong electron-withdrawing effects and lipophilicity, which may improve metabolic stability in drug candidates .
Alkyl-Substituted Derivatives
2-Bromo-N-(3-chloro-2-methylphenyl)propanamide
- Structure : Methyl group at the ortho-position relative to the chlorine atom.
- Synthesis: Prepared via nucleophilic acyl substitution between 3-chloro-2-methylaniline and 2-bromopropanoyl chloride.
- Molecular Weight : 276.56 g/mol (CAS 127091-53-6) .
- Applications : Investigated as an intermediate in opioid receptor agonist development .
- Key Difference : Steric hindrance from the ortho-methyl group may reduce reaction rates in further derivatization compared to unsubstituted analogs.
Extended Backbone Modifications
3-Bromo-N-(3-chlorophenethyl)propanamide
- Structure : Ethyl spacer between the phenyl ring and amide group.
- Properties : Increased flexibility may enhance binding to biological targets like enzymes or receptors.
- Applications : Explored in antifungal and antiproliferative agent design .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Electronic Effects : Para-chlorine substituents enhance electrophilicity, favoring nucleophilic substitution reactions, whereas meta-substituents like CF₃ improve metabolic stability .
- Steric Effects : Ortho-methyl groups reduce reactivity in coupling reactions but improve selectivity in target binding .
Biological Activity
Overview
2-Bromo-N-(3-chlorophenyl)propanamide is a halogenated amide compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of bromine and chlorine atoms in its structure enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
- Chemical Formula : C10H10BrClN
- Molecular Weight : 276.55 g/mol
- CAS Number : 77112-27-7
The compound's unique substitution pattern contributes to its distinct biological properties, which include antimicrobial and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to antimicrobial effects. For example, halogenated compounds often disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Induction of Apoptosis : In cancer research, compounds with amide functional groups have been shown to interact with cellular signaling pathways that induce apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and viability.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be further developed as an antibacterial agent.
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer effects. It has been tested on several cancer cell lines, demonstrating the ability to inhibit cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 µM |
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
The mechanism underlying the anticancer activity may involve the modulation of apoptosis-related proteins or interference with cell cycle progression .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various halogenated amides, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Research : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of brominated amides and assessed their anticancer properties. Among these, this compound was noted for its ability to induce apoptosis in breast cancer cells through caspase activation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
